molecular formula C₁₂H₁₆ClN B1141052 (-)-Bicifadine Hydrochloride CAS No. 66504-88-9

(-)-Bicifadine Hydrochloride

Numéro de catalogue B1141052
Numéro CAS: 66504-88-9
Poids moléculaire: 209.72
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis The molecular structure of Bicifadine Hydrochloride has been determined through various analytical techniques, including X-Ray Powder Diffraction (XRPD), infrared (IR) spectroscopy, and near-infrared (NIR) spectroscopy. These methods have been used to characterize the polymorphic forms of Bicifadine Hydrochloride, offering insights into its molecular conformation and packing modes (McArdle et al., 2005).

Applications De Recherche Scientifique

  • Analgesic Efficacy in Postoperative Pain : A study found that 150 mg of bicifadine hydrochloride demonstrated significant analgesic activity in patients with moderate to severe postoperative pain, comparable to 650 mg aspirin. Lower doses of bicifadine (75 mg) did not show significant differences from placebo, and side effects were minor (Wang et al., 1982).

  • Antinociceptive Actions in Various Pain Models : Bicifadine was found to be effective as an antinociceptive in models of acute, persistent, and chronic pain. It demonstrated potency in suppressing pain responses in inflammatory pain models and normalized nociceptive thresholds in chronic neuropathic pain models. Bicifadine's antihyperalgesic actions are partly attributed to the activation of dopaminergic pathways (Basile et al., 2007).

  • Characterization of Polymorphic Forms : Bicifadine hydrochloride crystallizes in two polymorphic forms. These forms have been characterized using thermal analysis, X-ray powder diffraction, and spectroscopy. The study indicates advantages of near-infrared spectroscopy in quantitative accuracy and convenience for determining polymorphs in the solid state (McArdle et al., 2005).

  • Pharmacokinetics, Disposition, and Metabolism in Humans : Research on the pharmacokinetics of bicifadine in humans revealed that its maximum concentration in plasma is reached approximately 1 hour after oral administration. The study also detailed the drug's metabolic pathways and excretion, with most of the radioactivity recovered in urine within the first 24 hours (Krieter et al., 2008).

  • In Vitro Metabolism in Animals and Humans : The in vitro metabolism of bicifadine by hepatic microsomes and hepatocytes across species (mouse, rat, monkey, human) was compared. The study identified two main metabolic pathways and indicated that monoamine oxidase-B and CYP2D6 are primary enzymes responsible for bicifadine's primary metabolism in humans (Erickson et al., 2007).

Propriétés

IUPAC Name

(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOPAFTLUOBOM-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the polymorphic forms of (-)-Bicifadine Hydrochloride and how are they differentiated?

A1: (-)-Bicifadine Hydrochloride has been found to exist in two polymorphic forms []. These forms can be differentiated and quantified using various analytical techniques including X-ray powder diffraction (XRPD), attenuated total reflectance infrared (ATR-IR) spectroscopy, and attenuated total reflectance near-infrared (ATR-NIR) spectroscopy []. While each technique can distinguish the polymorphs, ATR-NIR spectroscopy demonstrates superior quantitative accuracy in determining the proportions of each polymorph within a mixture [].

Q2: Have any computational studies been performed on (-)-Bicifadine Hydrochloride?

A2: Yes, density functional theory (DFT) using the B3LYP functional has been employed to simulate the IR spectrum of (-)-Bicifadine Hydrochloride and analyze its vibrational modes []. These calculations provide insights into the molecular vibrations most sensitive to polymorphic changes and aid in interpreting experimental spectroscopic data [].

Q3: Has the crystal structure of (-)-Bicifadine Hydrochloride been determined?

A3: While the provided abstracts don't explicitly detail the crystal structure of (-)-Bicifadine Hydrochloride, they do mention that it has two polymorphs with differing molecular conformations and packing modes []. The research highlights the successful prediction of crystal structures for similar ionic organic compounds, suggesting that similar methodologies could be applied to (-)-Bicifadine Hydrochloride [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.